molecular formula C10H7BrN4S B2618048 2-Thiazolamine, 5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- CAS No. 1071455-03-2

2-Thiazolamine, 5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-

Cat. No.: B2618048
CAS No.: 1071455-03-2
M. Wt: 295.16
InChI Key: OIHVNHRMRIRPFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Thiazolamine, 5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- is a useful research compound. Its molecular formula is C10H7BrN4S and its molecular weight is 295.16. The purity is usually 95%.
BenchChem offers high-quality 2-Thiazolamine, 5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Thiazolamine, 5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Thiazolamine, 5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- is a compound with significant potential in medicinal chemistry, particularly due to its biological activity as an inhibitor of specific kinases. This article explores the compound's biological properties, mechanisms of action, and relevant studies that underscore its therapeutic potential.

  • Molecular Formula : C10H7BrN4S
  • Molecular Weight : 309.19 g/mol
  • CAS Number : 1071455-03-2

The compound exhibits its biological activity primarily through the inhibition of Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1). SGK-1 is involved in various cellular processes, including cell proliferation and electrolyte homeostasis. The inhibition of SGK-1 can potentially lead to therapeutic effects in diseases characterized by dysregulated cell growth and electrolyte imbalances.

Key Mechanisms:

  • Inhibition of SGK-1 : The compound disrupts the signaling pathways mediated by SGK-1, which can influence renal function and cardiovascular health .
  • Impact on Tyrosine Kinases : It may also affect other tyrosine kinases that play critical roles in cell signaling and regulation, which are important in cancer and other proliferative diseases .

Biological Activity

Research indicates that 2-Thiazolamine derivatives can exhibit a range of biological activities:

Activity TypeDescription
Antiproliferative Effects Inhibits the growth of certain cancer cell lines by targeting SGK-1 .
Electrolyte Regulation Modulates sodium transport mechanisms, potentially beneficial in renal diseases .
Kinase Inhibition Acts as a selective inhibitor for various kinases involved in disease progression .

Case Studies and Research Findings

Several studies highlight the efficacy of 2-Thiazolamine derivatives:

  • Cancer Cell Line Studies :
    • A study demonstrated that compounds similar to 2-Thiazolamine significantly reduced proliferation rates in breast cancer cell lines by inhibiting SGK-1 activity. This suggests a potential role in targeted cancer therapies .
  • Renal Function Studies :
    • Research indicated that inhibition of SGK-1 by this compound could ameliorate conditions associated with renal fibrosis, providing a novel approach to managing chronic kidney diseases .
  • In Vivo Studies :
    • Animal models treated with this compound showed improved outcomes in models of hypertension, indicating its potential utility in cardiovascular therapies through modulation of electrolyte balance .

Properties

IUPAC Name

5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN4S/c11-5-1-6-7(3-14-9(6)13-2-5)8-4-15-10(12)16-8/h1-4H,(H2,12,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHVNHRMRIRPFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)C3=CN=C(S3)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-bromo-1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-ethanone (0.5 g, 1.6 mmol), thiourea (180 mg, 2.4 mmol) in ethanol (15 ml) were stirred at 100° C. under nitrogen overnight. Solvent was removed and the crude was titurated with DCM, filtered, and washed with more DCM afforded 5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-thiazol-2-ylamine (114 mg, 24% yield). 1H NMR (500 MHz, DMSO-d6) δ 7.21 (s, 1H), 8.15 (s, 1H), 8.42 (s, 1H), 8.58 (s, 1H), 8.98 (s, 2H), 12.42 (s, 1H). MS: m/z 295.0 (M+H+).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
180 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.